N'-hydroxy-3,5-dimethoxybenzenecarboximidamide
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Overview
Description
N’-hydroxy-3,5-dimethoxybenzenecarboximidamide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . This compound is known for its unique structure, which includes an amidine derivative, a primary amine, a hydroxyl group, and aromatic ethers . It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of N’-hydroxy-3,5-dimethoxybenzenecarboximidamide involves several steps. One common method includes the nucleophilic addition of an in situ formed N-hydroxy-imidamide to an enone, followed by a cyclodehydration process to afford the desired product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-hydroxy-3,5-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes or nitroso compounds, while reduction could produce amines or hydroxylamines.
Scientific Research Applications
N’-hydroxy-3,5-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-3,5-dimethoxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amidine groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.
Comparison with Similar Compounds
N’-hydroxy-3,5-dimethoxybenzenecarboximidamide can be compared with other similar compounds, such as:
- N’-hydroxy-4-methoxybenzenecarboximidamide
- N’-hydroxy-3,4-dimethoxybenzenecarboximidamide
- N’-hydroxy-3,5-dimethylbenzenecarboximidamide
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity. N’-hydroxy-3,5-dimethoxybenzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct properties and applications.
Properties
IUPAC Name |
N'-hydroxy-3,5-dimethoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLPZCZTKUUMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=NO)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C(=N\O)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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